molecular formula C14H6BrClFNO3 B8300047 5-Bromo-6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine-3-carboxylic acid

5-Bromo-6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine-3-carboxylic acid

Cat. No. B8300047
M. Wt: 370.56 g/mol
InChI Key: BPSHBWUTQDWMCY-UHFFFAOYSA-N
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Patent
US08962651B2

Procedure details

A 4:1 inseparable mixture of methyl 5-bromo-6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine-3-carboxylate (2.38 g, 6.19 mmol) and 5-bromo-6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine (0.265 g, 0.812 mmol) was taken up in a 1:1:1 mixture of MeOH (50 mL), THF (50 mL), 1M NaOH (50 mL). The entire mixture was heated in an oil bath to an internal temp of 65° C. This mixture was allowed to stir at this temp for 1 h. The solution was then concentrated to an aqueous mixture. This mixture was diluted with EtOAc and 1 M HCl (50 mL). The layers were separated and the aqueous layer was extracted with EtOAc (3×20 mL). The combined organic extracts were washed with water, brine, dried over Na2SO4, filtered and concentrated to give a white solid. This solid was adsorbed onto SiO2 and flashed on silica gel eluting with a 0-10% MeOH in DCM solution containing 1% AcOH to give 5-bromo-6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine-3-carboxylic acid (1.85 g, 4.99 mmol, 81% yield). LCMS: m/e 371 (M+H)+ LCMS retention time: 3.30 min. (Column: Phenomenex-Luna 50×2.0 mm 3u. Solvent A=90% Water: 10% Methanol: 0.1% TFA. Solvent B=10% Water: 90% Methanol: 0.1% TFA. Start % B=0. Final % B=100. Gradient Time=4 min. Flow Rate=0.8 mL/min.).
Name
methyl 5-bromo-6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine-3-carboxylate
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
5-bromo-6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine
Quantity
0.265 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:11]([C:12]([O:14]C)=[O:13])=[C:10]([C:16]3[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=3)[O:9][C:5]2=[N:6][C:7]=1[Cl:8].BrC1C=C2C=C(C3C=CC(F)=CC=3)OC2=NC=1Cl.[OH-].[Na+]>C(Cl)Cl.CC(O)=O.CO.C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:11]([C:12]([OH:14])=[O:13])=[C:10]([C:16]3[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=3)[O:9][C:5]2=[N:6][C:7]=1[Cl:8] |f:2.3|

Inputs

Step One
Name
methyl 5-bromo-6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine-3-carboxylate
Quantity
2.38 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1Cl)OC(=C2C(=O)OC)C2=CC=C(C=C2)F
Name
5-bromo-6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine
Quantity
0.265 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1Cl)OC(=C2)C2=CC=C(C=C2)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
to stir at this temp for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated to an aqueous mixture
ADDITION
Type
ADDITION
Details
This mixture was diluted with EtOAc and 1 M HCl (50 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1Cl)OC(=C2C(=O)O)C2=CC=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.99 mmol
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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